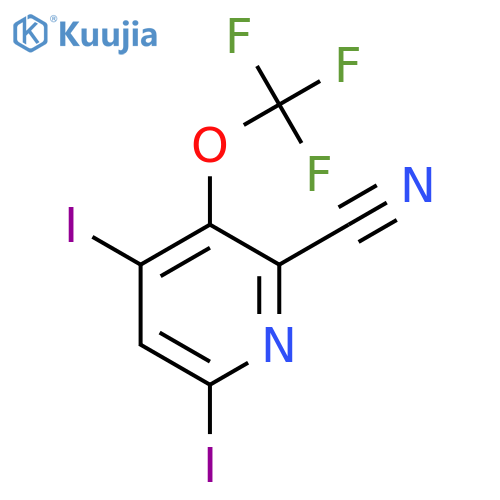

Cas no 1804498-46-1 (2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine)

1804498-46-1 structure

商品名:2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine

CAS番号:1804498-46-1

MF:C7HF3I2N2O

メガワット:439.899796247482

CID:4801476

2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine

-

- インチ: 1S/C7HF3I2N2O/c8-7(9,10)15-6-3(11)1-5(12)14-4(6)2-13/h1H

- InChIKey: ONRDLNXPHNFKJD-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(N=C(C#N)C=1OC(F)(F)F)I

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 277

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 45.9

2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A026003235-500mg |

2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine |

1804498-46-1 | 97% | 500mg |

$999.60 | 2022-04-02 | |

| Alichem | A026003235-1g |

2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine |

1804498-46-1 | 97% | 1g |

$1,612.80 | 2022-04-02 | |

| Alichem | A026003235-250mg |

2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine |

1804498-46-1 | 97% | 250mg |

$646.00 | 2022-04-02 |

2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine 関連文献

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

1804498-46-1 (2-Cyano-4,6-diiodo-3-(trifluoromethoxy)pyridine) 関連製品

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量